Cas no 1804875-23-7 (Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate)
Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate
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- Inchi: 1S/C11H9Cl2NO2/c1-2-16-11(15)10-8(6-14)3-7(5-12)4-9(10)13/h3-4H,2,5H2,1H3
- InChI Key: DMINDAKTGFYEPT-UHFFFAOYSA-N
- SMILES: ClC1=CC(CCl)=CC(C#N)=C1C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- XLogP3: 2.9
- Topological Polar Surface Area: 50.1
Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015017570-250mg |
Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate |
1804875-23-7 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
| Alichem | A015017570-500mg |
Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate |
1804875-23-7 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
| Alichem | A015017570-1g |
Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate |
1804875-23-7 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate
Recent Advances in the Study of Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate (CAS: 1804875-23-7)
Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate (CAS: 1804875-23-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the design of novel herbicides and potential therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential industrial uses.
A 2023 study published in the Journal of Agricultural and Food Chemistry explored the herbicidal activity of derivatives synthesized from Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate. The research demonstrated that certain modifications to the parent compound resulted in enhanced herbicidal efficacy against broadleaf weeds, with minimal environmental impact. The study also provided insights into the structure-activity relationship (SAR) of these derivatives, which could guide future agrochemical development.
In the pharmaceutical domain, Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate has been investigated as a precursor for the synthesis of kinase inhibitors. A recent patent application (WO2023056789) disclosed its use in the preparation of compounds targeting tyrosine kinases, which are implicated in various cancers. The patent highlights the compound's versatility in medicinal chemistry, particularly in constructing complex heterocyclic scaffolds.
From a synthetic chemistry perspective, advancements have been made in optimizing the production process of Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate. A 2024 paper in Organic Process Research & Development reported a novel catalytic system that improves the yield and purity of the compound while reducing hazardous waste generation. This development is particularly relevant given the increasing emphasis on green chemistry principles in industrial manufacturing.
The compound's mechanism of action in biological systems continues to be an area of active investigation. Recent computational studies have employed molecular docking simulations to predict its interactions with various enzyme targets. These in silico approaches, combined with experimental validation, are providing a more comprehensive understanding of how structural modifications influence bioactivity.
Looking ahead, researchers are exploring the potential of Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate in emerging areas such as PROTAC (Proteolysis Targeting Chimera) technology. Preliminary results suggest that derivatives of this compound may serve as effective linkers in bifunctional molecules designed for targeted protein degradation, opening new avenues in drug discovery.
In conclusion, Ethyl 2-chloro-4-chloromethyl-6-cyanobenzoate remains a compound of significant interest across multiple disciplines. Its versatility as a synthetic building block, combined with its biological relevance, ensures its continued importance in chemical and pharmaceutical research. Future studies will likely focus on expanding its applications while addressing challenges related to selectivity and environmental impact.
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